2-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide
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Overview
Description
2-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C14H16ClNO3S2 and its molecular weight is 345.86. The purity is usually 95%.
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Scientific Research Applications
Electronic Transport in Polymers
Poly(azomethine sulfone)s have been investigated for their semiconducting properties, showing typical behaviors related to electronic transport mechanisms. These properties and their correlations with chemical structures have been established, highlighting their potential in materials science applications (Rusu et al., 2007).
Fuel Cell Applications
Sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups have been synthesized for potential use in fuel cells. These copolymers show higher proton conductivity and mechanical properties than their random counterparts, making them promising materials for fuel cell membranes (Bae, Miyatake, & Watanabe, 2009). Locally and densely sulfonated poly(ether sulfone)s also exhibit efficient proton conduction, further supporting their suitability for fuel cell applications (Matsumoto, Higashihara, & Ueda, 2009).
Biocatalysis in Drug Metabolism
The application of biocatalysis for the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds has been demonstrated, providing a method for generating sufficient quantities of metabolites for structural characterization. This approach supports drug development processes by enabling detailed analysis of drug metabolism (Zmijewski et al., 2006).
Antithromboxane Therapies
Research on cyclopentane-1,3-dione thromboxane receptor antagonists, derived from sulfonamido-substituted compounds, has led to the discovery of potent new analogues. These findings have implications for developing antithromboxane therapies, showcasing the therapeutic potential of sulfonamido derivatives (Wang et al., 2014).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with transition metals or carbon-based molecules in its target of action.
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling process, which this compound may be involved in, is a key pathway in organic synthesis . This process can lead to the formation of new carbon-carbon bonds, which can significantly alter the structure and function of organic molecules .
Result of Action
The suzuki–miyaura coupling process, which this compound may be involved in, can result in the formation of new carbon-carbon bonds . This can lead to the creation of new organic molecules or the modification of existing ones, potentially altering their biological activity.
Action Environment
It’s worth noting that the suzuki–miyaura coupling process, which this compound may be involved in, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound might be stable and effective under a variety of environmental conditions.
Properties
IUPAC Name |
2-chloro-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S2/c1-14(17,8-11-6-7-20-9-11)10-16-21(18,19)13-5-3-2-4-12(13)15/h2-7,9,16-17H,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVDJUCCKPPMKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CC=CC=C2Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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